molecular formula C22H19Cl2N3OS2 B2688290 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1216975-12-0

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No. B2688290
CAS RN: 1216975-12-0
M. Wt: 476.43
InChI Key: ZVJBAJHDWQJMMZ-UHFFFAOYSA-N
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Description

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride” is a complex organic compound. It is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . The compound has a molecular formula of C21H21Cl2N3OS2 and an average mass of 466.447 Da .


Synthesis Analysis

The synthesis of this compound involves the use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride as a reagent . This reagent is used in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H8N2O2S.2ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;;/h8H,1-3H2,(H,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . These derivatives are known to have antithrombotic properties .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H21Cl2N3OS2 and an average mass of 466.447 Da . The InChI code for the compound is 1S/C7H8N2O2S.2ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;;/h8H,1-3H2,(H,10,11);2*1H , which provides information about its molecular structure.

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Research on heterocyclic carboxamides, including compounds structurally related to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride, has been conducted to evaluate their potential as antipsychotic agents. These studies involve synthesizing various analogs and assessing their affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. The findings suggest some derivatives exhibit promising in vivo activities and a favorable profile concerning extrapyramidal side effects, highlighting their potential as antipsychotic treatments (Norman et al., 1996).

Microwave-Assisted Synthesis Techniques

The application of microwave-assisted synthesis techniques in producing isothiazolopyridines, pyridothiazines, and pyridothiazepines demonstrates an innovative approach to enhancing the efficiency of chemical reactions. These methods yield higher product quantities in shorter times compared to traditional synthesis methods, indicating a significant advancement in the field of heterocyclic chemistry and offering new pathways for developing compounds with valuable biological activities (Youssef et al., 2012).

Antimicrobial and Antiproliferative Activities

Compounds derived from or related to this compound have been explored for their antimicrobial and antiproliferative activities. These studies have led to the identification of derivatives with significant effects against various bacterial and fungal strains, as well as compounds showing promising cytotoxic effects against cancer cell lines. Such research paves the way for the development of new therapeutic agents with potential applications in treating infectious diseases and cancer (Patel & Patel, 2015).

Application in Synthesis of Novel Molecules

The compound's utility extends to the synthesis of novel molecules with potential anti-inflammatory, analgesic, and antiparkinsonian activities. Research in this domain has led to the development of new chemical entities that could serve as leads for the development of drugs targeting various pathologies. Such endeavors illustrate the compound's versatility as a precursor in synthesizing biologically active molecules, contributing to drug discovery and development processes (Moloney, 2001).

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-chloro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS2.ClH/c23-19-15-8-4-5-9-17(15)28-20(19)21(27)25-22-24-16-10-11-26(13-18(16)29-22)12-14-6-2-1-3-7-14;/h1-9H,10-13H2,(H,24,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJBAJHDWQJMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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